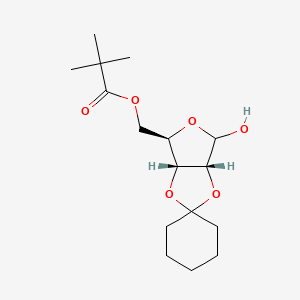
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose: is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37404 g/mol . It is a derivative of D-ribofuranose, a sugar molecule, and is characterized by the presence of cyclohexylidene and pivaloyl protective groups. This compound is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose. The cyclohexylidene group is introduced by reacting D-ribofuranose with cyclohexanone in the presence of an acid catalyst. The pivaloyl group is then added by reacting the intermediate product with pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The protective groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic or basic conditions can be employed to remove or replace protective groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a protective group in the synthesis of nucleosides and nucleotides.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and specialty reagents.
Mécanisme D'action
The mechanism of action of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose involves its role as a protective group. The cyclohexylidene and pivaloyl groups protect the hydroxyl groups of D-ribofuranose from unwanted reactions during chemical synthesis. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
- 2,3-O-Isopropylidene-D-ribofuranose
- 5-O-Benzoyl-D-ribofuranose
- 2,3-O-Benzylidene-D-ribofuranose
Comparison: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose is unique due to the presence of both cyclohexylidene and pivaloyl protective groups. These groups provide greater steric hindrance and stability compared to other protective groups like isopropylidene or benzylidene. This makes it particularly useful in the synthesis of complex molecules where selective protection of hydroxyl groups is required.
Propriétés
Formule moléculaire |
C16H26O6 |
|---|---|
Poids moléculaire |
314.37 g/mol |
Nom IUPAC |
[(3aR,6R,6aR)-4-hydroxyspiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H26O6/c1-15(2,3)14(18)19-9-10-11-12(13(17)20-10)22-16(21-11)7-5-4-6-8-16/h10-13,17H,4-9H2,1-3H3/t10-,11-,12-,13?/m1/s1 |
Clé InChI |
QQXPEVVPGGLCMF-PFGBXZAXSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)O)OC3(O2)CCCCC3 |
SMILES canonique |
CC(C)(C)C(=O)OCC1C2C(C(O1)O)OC3(O2)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


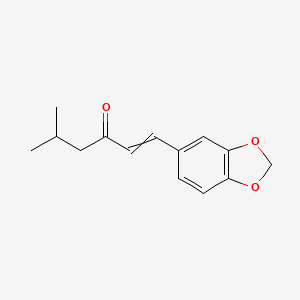
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
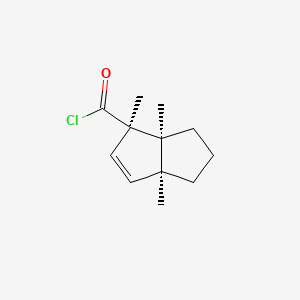
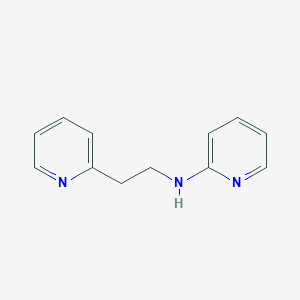
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
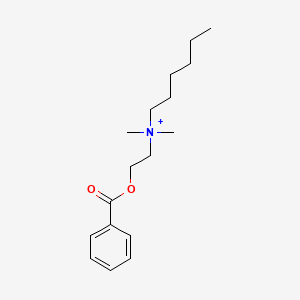
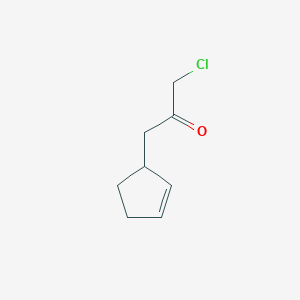
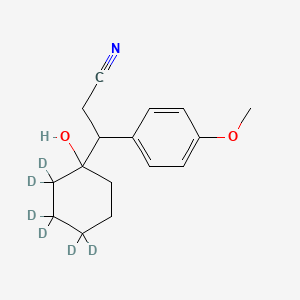
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
